Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate
Overview
Description
Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate is a compound that has been the subject of various studies due to its interesting properties and potential applications. While the provided data does not directly discuss this exact compound, it does provide insights into similar compounds and their characteristics, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related fluorinated biphenyl compounds often involves classic reactions or modifications thereof. For instance, the Biginelli reaction was used under mild, solvent-free conditions to prepare Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which exhibits solvatomorphism . Similarly, the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from a bromophenyl-fluorophenyl compound and ammonium acetate in glacial acetic acid indicates the versatility of synthetic approaches for fluorinated biphenyl derivatives .
Molecular Structure Analysis
The molecular structure of fluorinated biphenyl compounds has been extensively studied using various analytical techniques. For example, the molecular structure of gaseous 4-fluoro-2',4',6'-trimethylbiphenyl was determined by electron diffraction, revealing specific bond lengths and angles that are consistent with known structural data on biphenyl derivatives . Single-crystal X-ray diffraction has also been employed to elucidate the crystal structures of chiral mesogenic biphenyl carboxylates, providing insights into their phase sequences and molecular tilt angles .
Chemical Reactions Analysis
The reactivity of fluorinated biphenyl compounds can be inferred from studies on similar molecules. For instance, the fluorogenic reagent 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate has been developed for the analysis of primary amines and aminated carbohydrates, indicating that such compounds can participate in reactions with amines . Additionally, the synthesis of various substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds through condensation reactions showcases the reactivity of the fluorinated aromatic ring with different substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated biphenyl compounds are diverse and can be influenced by the presence of fluorine atoms and other substituents. For example, the phase behavior of chiral liquid crystals derived from fluorinated biphenyl carboxylates has been characterized, showing that they exhibit enantiotropic and monotropic mesophases . The thermal properties of various forms of Methyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been analyzed using DSC, HSM, and TGA, highlighting the importance of hydrogen-bonding interactions in their crystal packing .
Scientific Research Applications
1. Optical and Electronic Properties
Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, a fluoro- and cyanoterminated compound, is studied for its ability to induce the antiferroelectric phase (SmC*A) in mixtures with other compounds. This research provides insight into the temperature characteristics of helical pitch, relevant in optical applications like liquid crystal displays (Tykarska, Garbat, & Rejmer, 2011).
2. Molecular Structure Analysis
The compound has been investigated through FT-IR, molecular structure, HOMO-LUMO, MEP, and NBO analysis, shedding light on its stability and chemical properties. These studies are crucial in understanding its potential applications in material science (Sheena Mary et al., 2014).
3. Enantioselective Synthesis Applications
In pharmaceutical research, the compound has been utilized in the enantioselective synthesis of (S)-Flurbiprofen methyl ester, showcasing its potential in creating chirally pure pharmaceuticals (Harkness & Clarke, 2017).
4. Synthesis of Novel Compounds
Researchers have synthesized variants of Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, exploring different methods and yields, which is significant for developing new chemicals and intermediates (Qunfeng et al., 2012).
5. Fluorescent Sensor Development
The compound's derivatives have been used to synthesize optical chloride sensors, highlighting its utility in developing novel sensing technologies (Das, Mohar, & Bag, 2021).
6. Fluorinated Pharmaceuticals
In drug development, the positioning of fluorine atoms on biphenyl derivatives, including Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate, is investigated to improve metabolic stability, highlighting its role in enhancing drug efficacy (Bright et al., 2013).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(4-fluorophenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)12-4-2-10(3-5-12)11-6-8-13(15)9-7-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJGXBVKOGLYEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101189159 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-fluoro-1,1'-biphenyl-4-carboxylate | |
CAS RN |
80254-87-1 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80254-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-fluoro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101189159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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